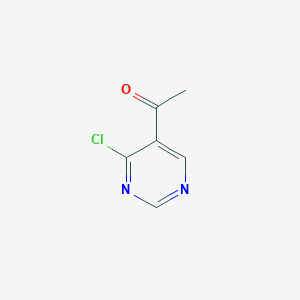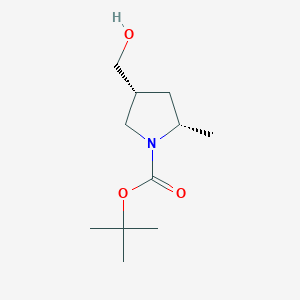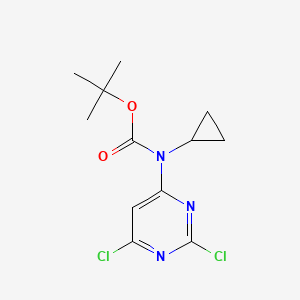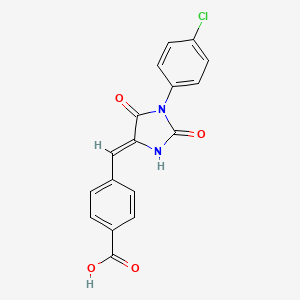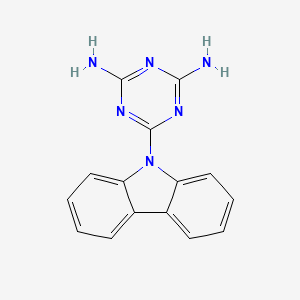
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is a compound that combines the structural features of carbazole and triazine. Carbazole is a nitrogen-containing aromatic heterocyclic compound known for its excellent optoelectronic properties, while triazine is a nitrogen-rich heterocycle often used in various industrial applications. The combination of these two moieties results in a compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 9H-carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the carbazole moiety. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .
Analyse Des Réactions Chimiques
Types of Reactions
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-ol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Carbazole-9-ol derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A parent compound with similar optoelectronic properties but lacking the triazine moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Carbazole-9-ol: An oxidized derivative of carbazole with different chemical properties.
Uniqueness
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, optoelectronic properties, and potential for diverse applications compared to its individual components .
Propriétés
Formule moléculaire |
C15H12N6 |
|---|---|
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
6-carbazol-9-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H,(H4,16,17,18,19,20) |
Clé InChI |
WGFBRQRZEMWTLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)


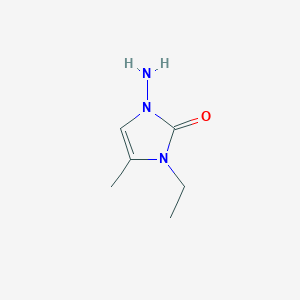


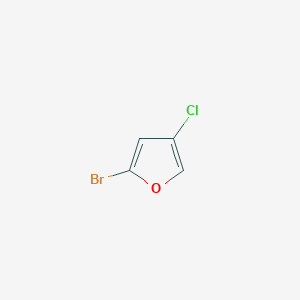
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
